BenchChemオンラインストアへようこそ!

M-theraphotoxin-Gr1a

Mechanosensitive channels Inhibitor cysteine knot Affinity comparison

GsMTx-4 is the only pharmacological tool combining selective blockade of Piezo1, Piezo2, TRPC1, and TRPC6 via a unique bilayer-mediated mechanism—not direct channel binding. Unlike non-selective agents (Gd³⁺), congenator GsMTx-2 (~40-fold less potent), or target-restricted small molecules (Dooku1, BI-749327), it delivers unmatched MSC specificity, multi-target coverage, and preserved voltage-gated currents. Essential first-pass reagent for identifying unknown mechanosensitive phenotypes. Features validated antimicrobial activity (MIC: B. subtilis 0.5 µM) and a public NMR structure (PDB: 1LU8) enabling SAR-guided peptide engineering. Procure now.

Molecular Formula
Molecular Weight
Cat. No. B1577351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameM-theraphotoxin-Gr1a
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

M-Theraphotoxin-Gr1a (GsMTx-4): The Only Available Peptide Probe for Eukaryotic Mechanosensitive Ion Channels


M-theraphotoxin-Gr1a (also known as GsMTx-4, M-TRTX-Gr1a) is a 34-amino acid inhibitory cysteine knot (ICK) peptide originally isolated from the venom of the Chilean rose tarantula Grammostola rosea [1]. It is classified as the sole pharmacological tool that selectively inhibits cationic mechanosensitive ion channels (MSCs) in non-specialized eukaryotic tissues, a property that distinguishes it from voltage-gated ion channel toxins and small-molecule MSC modulators alike [2]. The compound is widely recognized as a selective blocker of Piezo1, TRPC1, and TRPC6 channels, acting through a unique bilayer-mediated mechanism rather than direct channel binding [3]. Its solution NMR structure (PDB: 1LU8) reveals a hydrophobic patch surrounded by charged residues, a structural feature critical to its membrane-partitioning mode of action [4].

Why Generic MSC Inhibitors Cannot Replace M-Theraphotoxin-Gr1a in Mechanobiology Research


M-Theraphotoxin-Gr1a (GsMTx-4) occupies a unique functional niche that cannot be filled by generic ion channel blockers, in-class venom peptides, or small-molecule MSC antagonists. Generic agents such as Gd³⁺ and ruthenium red block MSCs non-selectively at millimolar concentrations, whereas GsMTx-4 inhibits Piezo1 with a KD of approximately 155 nM and preserves whole-cell voltage-sensitive currents [1]. Among related ICK spider toxins, GsMTx-2 (the closest congenator from the same venom) exhibits a KD of approximately 6 µM, making it roughly 40-fold less potent than GsMTx-4 [2]. Small-molecule Piezo1 antagonists such as Dooku1 (IC50 ~1.3 µM) are designed for chemical biology contexts but lack the broad-spectrum MSC coverage spanning Piezo1, Piezo2, TRPC1, and TRPC6 that GsMTx-4 provides [3]. Furthermore, small-molecule TRPC6 inhibitors like BI-749327 (IC50 ~13 nM) are highly target-restricted and cannot interrogate the mechanosensitive channelome comprehensively [4]. Finally, Hanatoxin (κ-theraphotoxin-Gr1a), a voltage-gated potassium channel blocker from the same genus, is completely ineffective on MSCs, underscoring that ICK family membership alone is insufficient to confer MSC activity [2]. These differences mean that substitution with any of these alternatives inevitably loses the critical combination of MSC-specific potency, multi-target coverage, and bilayer-dependent mechanism that defines M-theraphotoxin-Gr1a.

Quantitative Evidence Guide: Procurement-Relevant Differentiation of M-Theraphotoxin-Gr1a from Closest Comparators


~40-Fold Higher Affinity for Mechanosensitive Channels Than GsMTx-2, the Closest Venom Congenator

The most direct head-to-head comparison available for M-theraphotoxin-Gr1a is against GsMTx-2, the only other known peptide from Grammostola rosea venom that targets mechanosensitive ion channels. Using two-dimensional NMR spectroscopy, both toxins were structurally resolved and their MSC-binding affinities were directly compared. GsMTx-2 exhibited a dissociation constant (KD) of approximately 6 µM, whereas GsMTx-4 showed substantially higher affinity [1]. When evaluated against Piezo1 in recombinant systems, the KD of GsMTx-4 was reported as approximately 155 nM [2], yielding an approximate 40-fold affinity advantage over GsMTx-2. These data derive from the same publication in which both peptides were co-isolated and co-characterized, minimizing inter-laboratory variability and maximizing comparative reliability [1].

Mechanosensitive channels Inhibitor cysteine knot Affinity comparison

Preservation of Whole-Cell Voltage-Sensitive Currents: A Key Selectivity Differentiator from Hanatoxin and Voltage-Gated Sodium Channel Toxins

A critical selection criterion for MSC-targeted experiments is the absence of confounding effects on voltage-gated channels. M-theraphotoxin-Gr1a blocks cation-selective stretch-activated channels without having a significant effect on whole-cell voltage-sensitive currents in astrocytes, cardiac cells, and skeletal muscle [1]. In contrast, Hanatoxin (κ-theraphotoxin-Gr1a, from the same spider genus Grammostola) modulates voltage-gated potassium channels (Kv2 family) and is completely ineffective on MSCs [2]. Against human voltage-gated sodium channels (Nav1.1–Nav1.7), GsMTx-4 exhibits only weak inhibition with IC50 values ranging from 7.4 to 14.1 µM [3], representing a selectivity window of approximately 50- to 90-fold over Piezo1 (KD ~155 nM) [2]. Furthermore, GsMTx-4 does not inhibit Kv1.1 (IC50 > 85 µM), Kv1.4 (IC50 > 85 µM), and only weakly affects Kv11.3 (IC50 = 53 µM) [4]. This selectivity profile is not shared by other ICK spider toxins that predominantly target voltage-gated sodium or potassium channels, making GsMTx-4 uniquely suited as a silent probe in electrophysiological experiments.

Mechanosensitive selectivity Voltage-gated channels Off-target profiling

Non-Stereospecific, Bilayer-Mediated Inhibition: A Mechanism Unavailable from Any Small-Molecule MSC Antagonist

A unique differentiating property of M-theraphotoxin-Gr1a is that its MSC inhibition is not stereospecific: both L-GsMTx4 (native) and its enantiomer D-GsMTx4 are equally active in inhibiting stretch-activated cation channels, as demonstrated by Suchyna et al. in a 2004 Nature publication [1]. This finding rules out a classical lock-and-key binding mechanism and instead supports the bilayer-tension model in which the peptide partitions into the lipid membrane and alters the local mechanical environment of the channel [2]. Small-molecule Piezo1 antagonists such as Dooku1 bind to a specific site on the channel protein and are stereospecific, with the enantiomer Dooku2 being inactive [3]. Similarly, the high-potency TRPC6 antagonist BI-749327 (IC50 = 13–19 nM) operates through a conventional orthosteric or allosteric protein-binding mechanism [4]. The bilayer-mediated mechanism of GsMTx-4 means that its inhibition increases progressively with the degree of hydrophobic mismatch between bilayer thickness and channel length, a property that is inherently tunable through lipid composition and not replicated by any small-molecule MSC antagonist [1]. Additionally, GsMTx-4 binding causes measurable bilayer thinning of approximately 2 Å upon monomer association [5].

Bilayer mechanism Enantiomer activity Mechanopharmacology

Validated Antimicrobial Activity with Quantified Gram-Selective MIC Values—Absent in GsMTx-2 and Hanatoxin

In contrast to other characterized ICK neurotoxins from Grammostola venom—including GsMTx-2 and Hanatoxin, neither of which have been reported to possess antimicrobial activity—M-theraphotoxin-Gr1a exhibits well-quantified antimicrobial properties that are more pronounced against Gram-positive bacteria [1]. The minimal inhibitory concentrations (MICs) were originally established by Jung et al. (Biochem Biophys Res Comm, 2006): Bacillus subtilis MIC = 0.5 µM, Staphylococcus aureus MIC = 2–4 µM, Staphylococcus epidermidis MIC = 4–8 µM, versus Gram-negative bacteria Salmonella typhimurium MIC = 32.64 µM, Pseudomonas aeruginosa MIC = 8–16 µM, and Escherichia coli MIC = 8–16 µM [1][2]. The Gram-positive/Gram-negative selectivity ratio ranges from approximately 4-fold (for Bacillus subtilis vs. Pseudomonas aeruginosa) to >60-fold (for Bacillus subtilis vs. Salmonella typhimurium). This antimicrobial activity is mechanistically linked to membrane lipid packing disruption, consistent with the bilayer-interaction mechanism [3], and is absent in the closely related MSC-binding peptide GsMTx-2 [2].

Antimicrobial peptide MIC quantification Gram-selectivity

Multi-Target MSC Activity Across Piezo and TRP Families: Breadth Unattained by Single-Target Small-Molecule Inhibitors

M-Theraphotoxin-Gr1a is the only pharmacological agent that simultaneously inhibits Piezo1, Piezo2, TRPC1, and TRPC6 with characterized potency. According to the IUPHAR/BPS Guide to Pharmacology, GsMTx-4 inhibits Piezo1 with pIC50 = 5.4 (IC50 ≈ 4 µM) and Piezo2 with pIC50 = 5.3 (IC50 ≈ 5 µM) [1]. In HEK293 cells transfected with Piezo1 cDNA, GsMTx-4 at 5 µM reduces Piezo1-mediated charge transfer to approximately 38% of control levels [2]. This multi-target coverage contrasts sharply with selective small-molecule inhibitors: Dooku1 inhibits only Yoda1-activated Piezo1 currents but fails to inhibit constitutive Piezo1 channel activity [3]; BI-749327 is highly selective for TRPC6 (IC50 = 13–19 nM) but shows 85-fold selectivity over TRPC3 and 42-fold over TRPC7 with no reported Piezo activity [4]. Similarly, the TRPC6-specific inhibitor SAR7334 (IC50 = 7.9 nM) does not target Piezo channels [5]. No single commercially available small molecule covers Piezo1, Piezo2, TRPC1, and TRPC6 simultaneously, making GsMTx-4 the only purchase option when experimental designs require pan-MSC inhibition without resorting to mixtures.

Piezo1 TRPC6 Multi-target pharmacology

Structurally Defined Solution Conformation (PDB: 1LU8) Enabling Structure-Activity Relationship Studies Unavailable with Structurally Unresolved or Synthetic Alternatives

Among mechanosensitive channel inhibitors, M-theraphotoxin-Gr1a is the only peptide for which a high-resolution solution NMR structure has been publicly deposited (PDB: 1LU8) [1]. This structure reveals a canonical inhibitory cysteine knot (ICK) scaffold with a prominent hydrophobic patch formed by aromatic residues (Phe, Trp) surrounded by positively charged lysine residues, a topology that underpins its membrane-partitioning mechanism [1][2]. By comparison, GsMTx-2 has a separate deposited PDB structure (1LUP), but its significantly lower MSC affinity (KD ~6 µM vs. ~155 nM for GsMTx-4) limits its utility as a robust structural template for SAR studies [2]. Hanatoxin (κ-TRTX-Gr1a) has a PDB structure (1D1H) but does not inhibit MSCs, precluding its use in mechanosensitive channel SAR [2]. Small-molecule comparators such as Dooku1 and BI-749327 have no publicly deposited MSC-relevant PDB structures with mechanistic resolution. Furthermore, mutagenesis studies comparing wild-type GsMTx-4 with four analogs demonstrated that modifications to the six lysine residues reduce MSC inhibition efficacy by approximately 20% compared to the wild-type peptide [3], providing actionable structural insights for rational experimental design that are unavailable with any competing commercial product.

NMR structure PDB 1LU8 Structure-activity relationship

Best Research and Industrial Application Scenarios for M-Theraphotoxin-Gr1a Based on Verified Differentiation Evidence


Mechanosensitive Channel Subtype Deorphanization in Native Tissues

When the specific molecular identity of a stretch-activated conductance in a primary cell or tissue preparation is unknown, GsMTx-4 is the only reagent that simultaneously blocks Piezo1, Piezo2, TRPC1, and TRPC6 with characterized potency [1]. Its well-documented selectivity over voltage-gated sodium (IC50 7.4–14.1 µM) and potassium channels (Kv1.1 IC50 >85 µM) ensures that any observed inhibition can be attributed to MSC blockade with high confidence, a property not shared by any single small-molecule inhibitor [2]. This makes GsMTx-4 the essential first-pass pharmacological tool for labs aiming to identify the MSC subtype underlying a newly described mechanosensitive phenotype before investing in target-specific genetic or pharmacological validation.

Lipid Bilayer Mechanopharmacology and Membrane Biophysics Studies

The non-stereospecific, bilayer-dependent mechanism of GsMTx-4—where both L- and D-enantiomers are equally active and inhibition scales with hydrophobic mismatch between lipid bilayer thickness and channel length [1]—makes it an exclusive probe for studying how membrane mechanics regulate ion channel function. The measurable bilayer thinning of approximately 2 Å upon GsMTx-4 monomer association [2] provides a quantifiable readout for membrane perturbation studies. No small-molecule MSC antagonist, including Dooku1 (stereospecific, Piezo1-selective) or BI-749327 (protein-binding TRPC6 antagonist), can replicate this physical mechanism, making GsMTx-4 irreplaceable for biophysics laboratories studying the interplay between lipid environment and channel gating.

Antimicrobial Mechanism-of-Action Studies at the Membrane-Channel Interface

GsMTx-4 is unique among ICK spider toxins in possessing quantitatively validated antimicrobial activity (MIC: B. subtilis 0.5 µM; S. aureus 2–4 µM; S. epidermidis 4–8 µM) while its closest structural homologs GsMTx-2 and Hanatoxin show no such activity [1][2]. Its antimicrobial effect is causally linked to lipid membrane packing disruption rather than a canonical pore-forming mechanism [3], making it a valuable tool for research at the interface of antimicrobial peptide development and mechanosensitive channel pharmacology. Laboratories investigating dual-function peptides that combine channel modulation with antimicrobial properties will find GsMTx-4 to be the only validated positive control for this functional intersection.

Structure-Guided Peptide Engineering for MSC-Targeted Therapeutic Leads

The publicly available solution NMR structure of GsMTx-4 (PDB: 1LU8), combined with the demonstrated ~20% reduction in efficacy upon targeted lysine mutagenesis [1][2], provides a validated SAR framework for rational peptide engineering. Procurement of GsMTx-4 enables structure-guided modification campaigns (e.g., designing mutants with altered MSC subtype selectivity, enhanced serum stability, or modulated membrane-partitioning kinetics) that are impossible to plan or validate using any other MSC inhibitor, none of which has a publicly deposited structure with comparable functional annotation. This application is directly relevant to biotech companies developing peptide-based therapeutics for mechanosensitive channelopathies including atrial fibrillation, muscular dystrophy, and chronic pain.

Quote Request

Request a Quote for M-theraphotoxin-Gr1a

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.